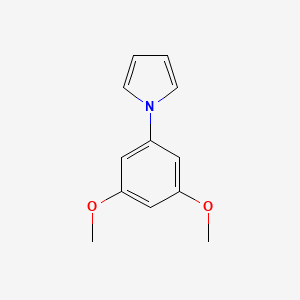

1-(3,5-Dimethoxyphenyl)-1H-pyrrole

Descripción

Significance of Pyrrole (B145914) Heterocycles in Chemical and Biological Research

Pyrroles, five-membered aromatic heterocyclic compounds containing a single nitrogen atom, are of profound importance in both chemical and biological sciences. researcher.life This versatile scaffold is a fundamental building block for a wide range of biologically active molecules, including vital natural products like heme, chlorophyll, and vitamin B12. rsc.orgresearcher.life In the realm of medicinal chemistry, the pyrrole ring is a common feature in drugs exhibiting a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, antiviral, anti-inflammatory, and cholesterol-lowering properties. rsc.orgnih.gov The ability of the pyrrole nucleus to serve as a template for diverse pharmacophores has led to the development of numerous clinically significant drugs. rsc.orgnih.gov

The structural versatility of pyrroles allows for substitutions at various positions, enabling the fine-tuning of their physicochemical and biological properties. nih.gov This adaptability has made them a focal point of extensive research, with scientists continuously exploring new synthetic methodologies and biological applications for this important class of heterocycles. researcher.lifenih.gov

Overview of N-Aryl-1H-pyrrole Derivatives in Medicinal Chemistry

N-aryl-1H-pyrrole derivatives represent a significant subclass of pyrrole compounds that have garnered considerable attention in medicinal chemistry. The introduction of an aryl group at the nitrogen atom of the pyrrole ring can significantly influence the molecule's biological activity. These derivatives have been investigated for a wide array of therapeutic applications.

For instance, certain N-arylpyrrole derivatives have demonstrated potent antimicrobial and antifungal activities. nih.govresearchgate.net Some have been explored as anticancer agents, with studies indicating their ability to inhibit cancer cell growth. nih.gov Furthermore, the N-arylpyrrole scaffold has been utilized in the development of agents targeting the central nervous system, including compounds with potential antipsychotic and dopamine (B1211576) receptor modulating activities. nih.gov The diverse biological profiles of N-arylpyrroles underscore their importance as a promising scaffold for drug discovery.

Rationale for Research on 1-(3,5-Dimethoxyphenyl)-1H-pyrrole within the Context of Pyrrole Chemistry

The specific compound, this compound, emerges as a subject of interest due to the combination of two key structural motifs: the N-arylpyrrole core and the 3,5-dimethoxyphenyl group. The 3,5-dimethoxy substitution pattern on the phenyl ring is a feature found in a number of biologically active natural products and synthetic compounds, including the potent anticancer agent combretastatin (B1194345) A-4. unife.it

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOKAWAMZKTGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80309780 | |

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39779-23-2 | |

| Record name | NSC215976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 3,5 Dimethoxyphenyl 1h Pyrrole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Electronic Insightsnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(3,5-dimethoxybenzyl)-1H-pyrrole, both proton (¹H) and carbon (¹³C) NMR provide a detailed map of the molecular framework. nih.gov

Proton NMR (¹H NMR) Chemical Shift Analysis and Aromatic Interactionsnih.govresearchgate.net

The ¹H NMR spectrum of 1-(3,5-dimethoxybenzyl)-1H-pyrrole, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton, confirming the compound's structure. nih.govresearchgate.net

The protons on the pyrrole (B145914) ring appear as two triplets. The protons at the 2- and 5-positions (H-2, H-5) resonate at δ 6.68 ppm, while the protons at the 3- and 4-positions (H-3, H-4) are found slightly upfield at δ 6.18 ppm. nih.gov The symmetry of the 3,5-dimethoxyphenyl group leads to a simplified aromatic pattern: a triplet at δ 6.36 ppm for the single proton at the 4'-position and a doublet at δ 6.25 ppm for the two equivalent protons at the 2'- and 6'-positions. nih.gov

A key feature is the sharp singlet at δ 4.99 ppm, which integrates to two protons and corresponds to the methylene (B1212753) (-CH₂) bridge connecting the two aromatic rings. nih.gov The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups appear as a strong singlet at δ 3.73 ppm. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2, H-5 (Pyrrole) | 6.68 | t | 2.1 | 2H |

| H-4' (Phenyl) | 6.36 | t | 2.2 | 1H |

| H-2', H-6' (Phenyl) | 6.25 | d | 2.2 | 2H |

| H-3, H-4 (Pyrrole) | 6.18 | t | 2.1 | 2H |

| -CH₂- (Bridge) | 4.99 | s | N/A | 2H |

| -OCH₃ | 3.73 | s | N/A | 6H |

Carbon NMR (¹³C NMR) Spectral Interpretationnih.govresearchgate.net

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of 1-(3,5-dimethoxybenzyl)-1H-pyrrole. The carbon atoms directly attached to the electronegative oxygen atoms of the methoxy groups (C-3', C-5') show a strong signal at δ 161.2 ppm. nih.govresearchgate.net The other aromatic carbons of the phenyl ring appear at δ 140.7 (C-1'), 105.07 (C-2', C-6'), and 99.4 ppm (C-4'). nih.govresearchgate.net

For the pyrrole ring, the carbons at the 2- and 5-positions (C-2, C-5) are observed at δ 121.3 ppm, while the carbons at the 3- and 4-positions (C-3, C-4) are at δ 108.6 ppm. nih.govresearchgate.net The carbon of the methylene bridge (-CH₂) is found at δ 53.4 ppm, and the methoxy carbons (-OCH₃) resonate at δ 55.3 ppm. nih.govresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-3', C-5' (Phenyl) | 161.2 |

| C-1' (Phenyl) | 140.7 |

| C-2, C-5 (Pyrrole) | 121.3 |

| C-3, C-4 (Pyrrole) | 108.6 |

| C-2', C-6' (Phenyl) | 105.07 |

| C-4' (Phenyl) | 99.4 |

| -OCH₃ | 55.3 |

| -CH₂- (Bridge) | 53.4 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patternsnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ES⁺) was used to confirm the molecular formula of 1-(3,5-dimethoxybenzyl)-1H-pyrrole. The analysis detected the sodium adduct of the molecule, [M+Na]⁺. nih.gov The calculated mass for C₁₃H₁₅NO₂Na was 240.1001, and the experimentally found mass was 240.1006, which is in excellent agreement and confirms the molecular formula C₁₃H₁₅NO₂. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecturenih.govresearchgate.net

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For 1-(3,5-dimethoxybenzyl)-1H-pyrrole, this analysis offers precise details on its conformation and how the molecules pack together in a crystal. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight (Mᵣ) | 217.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7569 (11) |

| b (Å) | 12.2303 (10) |

| c (Å) | 10.4181 (10) |

| β (°) | 113.720 (7) |

| Volume (ų) | 1138.2 (2) |

| Z | 4 |

| Temperature (K) | 153 |

Determination of Molecular Conformation and Dihedral Anglesnih.govresearchgate.net

The X-ray analysis reveals that the pyrrole and benzene (B151609) rings are not in the same plane. nih.gov A critical parameter describing the molecular conformation is the dihedral angle between the mean planes of the two rings, which was determined to be 89.91 (5)°. nih.govresearchgate.net This near-perpendicular arrangement indicates that there is minimal electronic conjugation between the two aromatic systems, which are separated by the flexible -CH₂- linker. Another key torsion angle, N-C5-C6-C7, which describes the orientation around the bond connecting the pyrrole ring to the methylene bridge, is 26.37 (20)°. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption characteristics of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole and its analogs are primarily investigated using UV-Visible spectroscopy. This technique provides valuable insights into the electronic transitions occurring within the molecule and the extent of conjugation between the pyrrole and the substituted phenyl ring. The absorption of ultraviolet and visible light excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (typically π* orbitals).

In the case of this compound, the two methoxy groups (-OCH₃) are electron-donating substituents. These groups can increase the electron density of the aromatic system, which in turn affects the energy levels of the molecular orbitals. The electronic spectrum is expected to be dominated by π→π* transitions associated with the conjugated system formed by the pyrrole and the dimethoxyphenyl moieties. The non-bonding electrons on the nitrogen atom of the pyrrole ring and the oxygen atoms of the methoxy groups may also participate in n→π* transitions, although these are typically weaker and may be obscured by the more intense π→π* bands.

The electronic absorption spectra of N-phenylpyrrole derivatives generally consist of several bands. nih.gov The fluorescence excitation spectra of these compounds typically show a broad main peak in the 270–405 nm range, often with one or more poorly resolved shoulders. nih.gov Their emission spectra are generally composed of multiple bands in the 330–480 nm region. nih.gov It has been noted that no significant shift in the absorption or fluorescence wavelengths occurs when comparing the monomers to their corresponding polymers. nih.gov

The photophysical properties, such as fluorescence quantum yields (ΦF) and lifetimes (τF), are also influenced by the substituents. High quantum yields, ranging from 0.11 to 0.63, have been observed, varying with the nature of the substituent and the extent of the conjugated system. nih.gov Fluorescence lifetimes are relatively short, typically between 0.35 and 5.17 ns, and tend to decrease with more powerful electron-donating substituents on the phenyl group and with an extension of the conjugated system. nih.gov

Table 1: Representative UV-Visible Absorption Data for Substituted N-Phenylpyrroles

| Compound/Analog Class | Absorption Maxima (λmax, nm) | Key Electronic Transitions | Reference |

| p-Substituted-N-phenylpyrroles | 270 - 395 | π→π* | nih.gov |

Table 2: Representative Fluorescence Data for Substituted N-Phenylpyrroles

| Compound/Analog Class | Excitation Maxima (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Reference |

| p-Substituted-N-phenylpyrroles | 270 - 405 | 330 - 480 | 0.11 - 0.63 | 0.35 - 5.17 | nih.gov |

Computational Chemistry and Molecular Modeling of 1 3,5 Dimethoxyphenyl 1h Pyrrole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-(3,5-Dimethoxyphenyl)-1H-pyrrole. These calculations provide detailed information about the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. growingscience.com A key aspect of DFT analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap. This gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. growingscience.comnih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between these frontier orbitals provides insight into the molecule's electronic transport properties and potential for intramolecular charge transfer, which are crucial for biological activity. researchgate.net DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize molecular geometries and calculate these electronic properties. nih.govmdpi.com For instance, in a study of a related heterocyclic compound, the HOMO-LUMO energy gap was calculated to be -0.08657 eV, indicating a high degree of chemical reactivity. nih.gov

The selection of the DFT functional is crucial for accurately predicting the HOMO-LUMO gap. nih.gov Functionals like ωB97XD have shown to provide accurate results, especially when geometry optimization is performed at the same level of theory. nih.gov Long-range corrected functionals such as M06 and MN15 can also offer better predictions compared to more conventional functionals like B3LYP. nih.gov

Table 1: Representative DFT Functionals for HOMO-LUMO Gap Analysis

| Functional | Type | Key Features |

| B3LYP | Hybrid | Widely used, good for general purpose calculations. nih.gov |

| ωB97XD | Range-separated hybrid | Includes dispersion corrections, good for non-covalent interactions and accurate gap prediction. nih.gov |

| M06 | Meta-hybrid GGA | Good for thermochemistry and noncovalent interactions. nih.gov |

| CAM-B3LYP | Range-separated hybrid | Good for charge-transfer excitations. nih.gov |

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme. nih.gov These methods are instrumental in drug discovery and design. nih.gov

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target to form a stable complex. slideshare.net This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rsc.org The binding affinity, often expressed as a binding energy, can also be calculated to estimate the strength of the interaction. researchgate.net For example, molecular docking studies on pyrrole (B145914) derivatives have been used to predict their binding interactions with targets like EGFR and CDK2. nih.gov

Pharmacophore modeling is a crucial aspect of ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.gov A pharmacophore represents the essential steric and electronic features that a molecule must possess to exhibit a specific biological activity. youtube.comresearchgate.net These models are generated by aligning a set of active molecules and identifying their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to identify new molecules that are likely to be active. youtube.comnih.gov This approach is a powerful tool for lead discovery and optimization. nih.gov

Table 2: Common Pharmacophore Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that avoids contact with water. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. |

| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are extensively used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can identify the key molecular features responsible for its biological function. nih.gov

For pyrrole derivatives, computational SAR studies can reveal which substituents and structural modifications enhance or diminish their desired activity. nih.govnih.gov For instance, a study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives showed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were important for their inhibitory potency against metallo-β-lactamases. nih.gov Similarly, SAR studies on 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists have been conducted by introducing various substituents on the aniline (B41778) ring system. nih.gov This information is invaluable for the rational design of more potent and selective compounds. nih.govacs.org

Investigation of Biological Activities and Molecular Mechanisms of Action for 1 3,5 Dimethoxyphenyl 1h Pyrrole Analogs

Anti-Cancer Potential and Tubulin Interaction Studies

The anti-cancer prowess of 1-(3,5-dimethoxyphenyl)-1H-pyrrole analogs is intrinsically linked to their ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. nih.govmdpi.com These compounds exert their effects through a multi-pronged attack on the tubulin protein, the building block of microtubules.

Microtubule Depolymerization and Mitotic Spindle Formation Inhibition

Microtubules are highly dynamic structures that play a critical role in cell division by forming the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. nih.govbiorxiv.org Analogs of this compound have been shown to be potent inhibitors of tubulin polymerization. mdpi.comnih.gov By preventing the assembly of α,β-tubulin heterodimers into microtubules, these compounds effectively disrupt the formation of the mitotic spindle. nih.govbiorxiv.org This disruption of microtubule dynamics ultimately halts the cell cycle and can lead to cell death. nih.govnih.gov The inhibitory concentration (IC50) values for tubulin polymerization for some of these analogs are in the micromolar range, highlighting their potent activity. nih.gov For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, which incorporate the this compound moiety, have demonstrated IC50 values for tubulin polymerization as low as 0.86 μM. nih.gov

Colchicine (B1669291) Site Binding and Competitive Inhibition

The mechanism by which these pyrrole (B145914) analogs inhibit tubulin polymerization involves their interaction with a specific site on the β-tubulin subunit known as the colchicine binding site. nih.govnih.gov This site is a crucial pocket for many microtubule-destabilizing agents. nih.govnih.gov By binding to this site, the this compound analogs act as competitive inhibitors, preventing the natural ligand, colchicine, from binding. nih.govnih.gov Molecular modeling and docking studies have provided insights into the specific interactions between these compounds and the amino acid residues within the colchicine binding site, revealing that they often mimic the binding of rings A and C of colchicine. nih.gov This competitive binding effectively disrupts the normal function of tubulin, leading to the depolymerization of microtubules. nih.gov

Cell Cycle Arrest and Apoptosis Induction Pathways

The disruption of microtubule dynamics and mitotic spindle formation by this compound analogs triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death, or apoptosis. mdpi.comnih.gov By interfering with mitosis, these compounds activate the spindle assembly checkpoint, a crucial cellular surveillance mechanism. nih.gov This leads to an arrest of the cell cycle, typically in the G2/M phase. nih.govmdpi.com Prolonged mitotic arrest ultimately initiates the apoptotic cascade. mdpi.com Evidence for apoptosis induction includes the externalization of phosphatidylserine, activation of caspases such as caspase-3, and DNA fragmentation. nih.govnih.gov Studies have shown that treatment with these compounds can lead to a significant increase in the population of cells in the sub-G0/G1 phase, a hallmark of apoptosis. nih.gov

Modulation of Multi-Drug Resistance (MDR) Mechanisms (e.g., P-glycoprotein)

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov P-gp actively transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov Notably, some this compound analogs have shown the ability to circumvent or even modulate MDR. nih.gov Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have demonstrated potent inhibitory activity against P-gp-overexpressing cancer cell lines. nih.gov This suggests that these compounds may either not be substrates for P-gp or may act as inhibitors of the pump, thereby restoring the sensitivity of resistant cells to other chemotherapeutic agents. nih.govnih.gov

Antimicrobial Activities (Antibacterial, Antifungal) of Pyrrole Scaffolds

Beyond their anti-cancer properties, the pyrrole scaffold is a key pharmacophore in the development of new antimicrobial agents. scispace.comnih.gov Various derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Pyrrole-based compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain pyrrole derivatives have exhibited potent activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net The introduction of different substituents on the pyrrole ring can significantly influence the antibacterial spectrum and potency. nih.gov Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antibiotics like ciprofloxacin. researchgate.net For example, specific pyrrole-3-carboxaldehyde derivatives have displayed significant activity against Pseudomonas putida with MIC values of 16 µg/mL. nih.gov

The following table summarizes the antimicrobial activity of selected pyrrole derivatives:

| Compound/Derivative | Target Microorganism | Activity/Measurement | Reference |

| Pyrrole-3-carboxaldehyde derivatives | Pseudomonas putida | MIC = 16 µg/mL | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Drug-resistant bacteria | Exceptional antibacterial efficacy | nih.gov |

| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus, Kocuria rhizophila, Xanthomonas campestris | Inhibition zones of 12, 17, and 11 mm respectively | nih.gov |

| Streptopyrroles B and C | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | MIC values ranging from 0.7 to 2.9 μM | nih.gov |

| Fused Pyrrole (Compound 3c) | Gram-positive bacteria, Candida albicans | High inhibitory effect | nih.gov |

| Fused Pyrrole (Compound 5c) | Gram-negative bacteria | High inhibitory effect | nih.gov |

Antiviral Properties and Inhibition of Viral Replication

Analogs of the 1-phenyl-1H-pyrrole framework have demonstrated significant potential as antiviral agents. Their mechanisms of action are diverse, ranging from direct interference with viral entry processes to the modulation of host cell proteins essential for the viral life cycle.

A critical area of investigation has been the development of small-molecule inhibitors that disrupt the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This process is mediated by the viral envelope glycoprotein (B1211001) complex, which includes gp120 and the transmembrane subunit gp41. A key step in viral entry is the conformational change of gp41, leading to the formation of a six-helix bundle (6-HB), which facilitates the fusion of viral and cellular membranes.

Research into N-substituted pyrrole derivatives has identified compounds that effectively inhibit this fusion process. Two such compounds, designated NB-2 and NB-64, have been identified as novel HIV-1 fusion inhibitors. nih.gov These molecules are thought to bind to a hydrophobic pocket on the surface of the gp41 N-terminal heptad repeat (NHR) trimer. nih.gov This interaction blocks the association of the C-terminal heptad repeat (CHR) with the NHR, thereby preventing the formation of the fusogenic 6-HB. nih.gov

The mechanism of these N-substituted pyrroles was confirmed through time-of-addition assays, which showed that NB-2 and NB-64 were effective only when added at the beginning of the viral infection process, consistent with their role as entry inhibitors. nih.gov Further studies led to the development of derivatives with improved activity. One such analog, N-substituted pyrrole derivative 12m (NSPD-12m) , was derived from the NB-64 scaffold and demonstrated potent anti-HIV-1 activity by targeting gp41. nih.gov Site-directed mutagenesis studies confirmed that a positively charged lysine (B10760008) residue (K574) within the gp41 pocket is crucial for the binding of NSPD-12m. nih.gov

The inhibitory activities of these compounds highlight the potential of the N-phenyl-pyrrole scaffold as a basis for developing orally available small-molecule HIV-1 fusion inhibitors, a critical need in antiretroviral therapy. nih.gov

| Compound | Target | Mechanism of Action | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| NB-2 | HIV-1 gp41 | Inhibits gp41 six-helix bundle formation | 6.74 ± 0.16 | nih.gov |

| NB-64 | HIV-1 gp41 | Inhibits gp41 six-helix bundle formation | 29.92 ± 2.61 | nih.gov |

Another promising antiviral strategy involves targeting host cell factors that viruses exploit for replication. Adaptor-associated kinase 1 (AAK1) is a cellular serine/threonine kinase that plays a key role in clathrin-mediated endocytosis, a process hijacked by numerous viruses for entry into host cells. nih.govnih.gov Consequently, inhibitors of AAK1 are being explored as broad-spectrum antiviral agents. nih.gov

Pyrrolo[2,3-b]pyridines, which are structural analogs of the 1-phenyl-1H-pyrrole core, have been identified as potent inhibitors of AAK1. nih.gov Research in this area has led to the optimization of compounds with high affinity for AAK1. nih.gov For example, a synthetic route to produce these analogs involved the use of 3-nitro-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine , demonstrating a direct structural link to the dimethoxyphenyl moiety. nih.gov

Inhibition of AAK1 disrupts the intracellular trafficking and assembly of multiple unrelated RNA viruses, including Dengue and Ebola viruses. nih.govnih.gov The development of AAK1 inhibitors represents a host-centric approach to antiviral therapy, which could offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. nih.govnih.gov The potential of AAK1 inhibitors has been highlighted for their utility against emerging viral infections for which no approved drugs currently exist. nih.govnih.gov

| Compound Class | Target Kinase | Therapeutic Potential | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridines | AAK1 | Broad-spectrum antiviral (Dengue, Ebola) | nih.govnih.gov |

| Pyrazolo[1,5-a]pyrimidines | AAK1 | Antiviral (HCV, HIV-1), Neuropathic Pain | nih.gov |

Receptor Binding and Selectivity Profiling (e.g., Dopamine (B1211576) Receptors)

Analogs of this compound have also been evaluated for their ability to bind to neurotransmitter receptors, particularly dopamine receptors, which are implicated in various neuropsychiatric disorders. nih.govnih.gov The goal of this research is to develop ligands with high affinity and selectivity for specific dopamine receptor subtypes (D₂, D₃, D₄).

A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs were synthesized and evaluated for their binding affinities at D₂, D₃, and D₄ receptors. nih.gov The results indicated that the inclusion of the pyrrole moiety between the dimethoxyphenyl ring and a basic nitrogen atom significantly enhanced selectivity for the D₃ receptor. nih.gov

The D₃ receptor is a target of significant interest for the treatment of substance abuse and other psychiatric disorders. mdpi.com One of the most selective compounds identified in this series was 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole (6p) . nih.gov This compound displayed a high affinity for the D₃ receptor and notable selectivity over both D₂ and D₄ receptors, making it a valuable tool for studying the functional role of D₃ receptors in vivo. nih.gov

| Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | Selectivity (D₂/D₃) | Selectivity (D₄/D₃) | Reference |

|---|---|---|---|---|---|---|

| Compound 6p | 86 | 4.3 | 1290 | 20-fold | 300-fold | nih.gov |

Future Research Directions and Emerging Applications of 1 3,5 Dimethoxyphenyl 1h Pyrrole Derivatives

Development of Novel Synthetic Methodologies

The synthesis of 1-(3,5-Dimethoxyphenyl)-1H-pyrrole and its derivatives is a cornerstone for exploring their potential applications. While classical methods like the Paal-Knorr synthesis provide a fundamental route, future research is geared towards more efficient, versatile, and sustainable synthetic strategies.

One promising avenue is the development of one-pot, multi-component reactions. These reactions offer the advantage of creating complex molecular architectures from simple starting materials in a single step, which is both time- and resource-efficient. For instance, a one-pot synthesis of pyrrole (B145914) analogues has been achieved through the reaction of a suitable aldehyde and an enolizable ketone with lithium hydroxide (B78521) monohydrate, followed by treatment with p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov The adaptation of such methods for the specific synthesis of this compound derivatives by utilizing 3,5-dimethoxybenzaldehyde (B42067) could streamline their production.

Furthermore, catalytic methods, particularly those involving transition metals, are expected to play a crucial role. Metal-free cascade reactions, for example, have been reported for the synthesis of 1,3,4-trisubstituted pyrroles from acetaldehydes and primary amines, using TBHP as an oxidant. alliedacademies.org Exploring similar metal-free approaches for N-aryl pyrroles could offer a greener alternative to traditional methods.

The synthesis of a closely related compound, 1-(3,5-dimethoxybenzyl)-1H-pyrrole, has been reported from 3,5-dimethoxybenzaldehyde in a two-step process. researchgate.netnih.gov Future work will likely focus on diversifying the substitution patterns on the pyrrole ring of this compound, which will require the development of regioselective functionalization techniques.

| Starting Material | Reagents | Product | Reference |

| 3,5-dimethoxybenzaldehyde | 1. NH3, H2, Raney Ni; 2. 2,5-dimethoxytetrahydrofuran, acetic acid | 1-(3,5-dimethoxybenzyl)-1H-pyrrole | researchgate.netnih.gov |

| Aldehyde, Enolizable ketone | 1. LiOH·H2O; 2. p-tosylmethyl isocyanide (TosMIC) | Pyrrole analogues | nih.gov |

| Phenylacetaldehyde, Primary substituted amine | TBHP, MeCN | 1,3,4-trisubstituted pyrrole | alliedacademies.org |

Structure-Based Drug Design and Lead Optimization

The this compound scaffold holds considerable promise for the development of new therapeutic agents. Structure-based drug design (SBDD) and lead optimization are critical in harnessing this potential by tailoring derivatives to interact specifically with biological targets.

The dimethoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to protein targets. The future of drug design with this scaffold will involve a detailed understanding of these interactions through computational modeling and experimental validation. For instance, in a study on pyrrole-based aldose reductase inhibitors, methoxy (B1213986) substitution on the phenyl ring was found to significantly influence inhibitory activity and selectivity. nih.gov This highlights the importance of the positioning and nature of substituents on the aromatic ring for optimizing biological activity.

Lead optimization strategies will likely focus on modifying both the pyrrole and the phenyl rings to enhance potency, selectivity, and pharmacokinetic properties. This could involve introducing different functional groups to modulate electronic properties, lipophilicity, and metabolic stability. A structure-activity relationship (SAR) study on 2-aminopyrrole derivatives as metallo-β-lactamase inhibitors revealed that the N-benzyl side chain was important for inhibitory potency. nih.gov Similar SAR studies on this compound derivatives will be essential for identifying key structural features for various biological targets.

The integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the design of new derivatives with improved therapeutic profiles. mdpi.com

| Compound Class | Biological Target | Key Findings | Reference |

| Methoxy-substituted [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone | Aldose reductase | Methoxy substitution affects inhibitory activity and selectivity. | nih.gov |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases | N-benzyl side chain is important for inhibitory potency. | nih.gov |

| Thieno-pyrimidine derivatives | VEGFR3 | 3D-QSAR models identified key structural features for inhibitory activity. | mdpi.com |

Exploration of Diverse Biological Targets and Pathways

The structural versatility of this compound derivatives makes them attractive candidates for targeting a wide range of biological pathways implicated in various diseases. Future research will undoubtedly expand the scope of their biological evaluation.

One area of significant potential is in the development of novel anticancer agents. Pyrrole derivatives have been widely explored as inhibitors of various targets in cancer, including cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The this compound scaffold could be a promising starting point for developing dual COX/LOX inhibitors, which are considered a safer alternative to traditional anti-inflammatory drugs.

Furthermore, N-arylpyrrole derivatives have shown potential as broad-spectrum antimicrobial agents. alliedacademies.org Given the urgent need for new antibiotics, derivatives of this compound should be investigated for their activity against a panel of pathogenic bacteria and fungi.

A noteworthy finding is that N-(arylmethyl)-pyrrole derivatives have exhibited anti-HIV-1 activity. alliedacademies.orgresearchgate.netnih.gov Specifically, the synthesis of 1-(3,5-dimethoxybenzyl)-1H-pyrrole suggests that this class of compounds may possess similar antiviral properties. researchgate.netnih.gov This opens up a promising avenue for the design and synthesis of new anti-HIV agents based on the this compound core.

Future studies should also explore novel biological targets for these compounds, moving beyond established pathways. This could include investigating their effects on protein-protein interactions, epigenetic modifiers, or newly identified signaling cascades involved in disease.

| Compound/Derivative Class | Potential Biological Target/Activity | Rationale/Supporting Evidence | Reference |

| 1-(3,5-dimethoxybenzyl)-1H-pyrrole | Anti-HIV-1 activity | Analogy to other N-(arylmethyl)-pyrrole derivatives with known anti-HIV-1 activity. | alliedacademies.orgresearchgate.netnih.gov |

| Pyrrole derivatives | COX/LOX inhibition (Anti-inflammatory) | Pyrrole scaffold is present in known COX/LOX inhibitors. | nih.gov |

| N-arylpyrrole derivatives | Antimicrobial agents | Documented broad-spectrum antimicrobial activity of N-arylpyrroles. | alliedacademies.org |

Applications in Material Science (e.g., Redox-Active Materials)

Beyond their biomedical potential, derivatives of this compound are poised to make significant contributions to the field of material science, particularly in the development of redox-active materials. The pyrrole ring is a well-known building block for conducting polymers, and the electronic properties of the 3,5-dimethoxyphenyl substituent can be harnessed to tune the material's characteristics.

The future in this area lies in the synthesis and characterization of polymers derived from this compound. These polymers could exhibit interesting electrochemical and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. The incorporation of dithieno[3,2-b:2′,3′-d]pyrrole (DTP) and its derivatives into photovoltaic polymers has been shown to enhance the performance of OSCs. rsc.org Investigating the potential of this compound as a component in similar conjugated materials is a logical next step.

The redox activity of the pyrrole moiety can be exploited in the design of materials for energy storage applications. Redox-active polymers are being explored as electrode materials for next-generation batteries. nih.gov The 3,5-dimethoxyphenyl group can influence the redox potential and stability of the resulting polymer, potentially leading to materials with high theoretical capacities and long-term cycling stability.

Future research will involve the controlled polymerization of functionalized this compound monomers to create materials with tailored properties. The study of the relationship between the molecular structure of the polymer and its bulk properties will be crucial for optimizing its performance in various devices.

| Material Class | Potential Application | Key Structural Feature | Supporting Rationale |

| Polymers of this compound | Organic Solar Cells (OSCs) | Conjugated π-system | Pyrrole derivatives are used in high-performance OSCs. rsc.org |

| Redox-active polymers from this compound | Energy Storage (Batteries) | Redox-active pyrrole moiety | Redox polymers are promising electrode materials. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,5-Dimethoxyphenyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, employing 3,5-dimethoxyphenylboronic acid and a pyrrole precursor. Key conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a dioxane/water solvent system heated to 105°C . Optimization strategies include:

- Catalyst screening : Testing alternative palladium catalysts (e.g., Pd(OAc)₂ with ligands) to improve efficiency.

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates.

- Microwave assistance : Reducing reaction time and increasing yield, as demonstrated in analogous pyrrole syntheses .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal studies reveal a monoclinic lattice (space group P2₁/n) with a dihedral angle of 89.91° between the pyrrole and benzene rings, confirming steric and electronic interactions .

- Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ ~3.8 ppm, while pyrrole aromatic protons appear as distinct multiplet signals.

- FT-IR : C-O stretching vibrations (∼1250 cm⁻¹) and aromatic C-H bending (∼700 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve contradictions in spectroscopic data when characterizing substituted pyrrole derivatives?

- Methodological Answer : Contradictions (e.g., HRMS mass discrepancies) require:

- Multi-technique validation : Cross-referencing NMR, IR, and X-ray data to confirm structural assignments.

- Computational alignment : Density Functional Theory (DFT) calculations for predicting NMR chemical shifts or optimizing molecular geometries to match experimental observations .

- Crystallographic refinement : Adjusting data-to-parameter ratios (e.g., 15.4:1) to improve R-factor accuracy (target <0.05) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the phenyl or pyrrole positions to modulate electronic or steric effects.

- Biological assays : Test analogs for target-specific activity (e.g., anti-HIV-1 via reverse transcriptase inhibition) and correlate with structural features. Crystallographic data aids in identifying binding motifs, such as C-H⋯O interactions with viral proteins .

- QSAR modeling : Use computational tools to predict activity based on substituent descriptors (e.g., Hammett σ values) .

Q. What methodologies are recommended for determining the three-dimensional molecular packing and intermolecular interactions in crystalline this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Conducted at low temperatures (e.g., 153 K) to minimize thermal motion artifacts. Data collection with a Bruker APEXII CCD diffractometer ensures high-resolution measurements .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O, C-H⋯π) contributing to crystal stability.

- Packing motif analysis : Identifies 3D networks stabilized by weak interactions, critical for understanding solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.